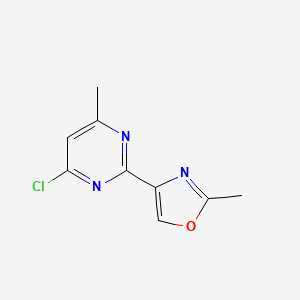

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole” were not found, related compounds such as α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore have been synthesized . The synthesis of these compounds was achieved by the Kabachnik-Fields reaction using sulfated Titania, a solid acid catalyst .

Scientific Research Applications

Multicomponent Reactions and Unusual Cyclocondensation

Research by Sakhno et al. (2011) explored the reactivity of related compounds in multicomponent reactions, highlighting an unusual direction of cyclocondensation leading to the formation of unprecedented derivatives. This study provides insight into the complex chemical behaviors and potential applications of pyrimidinyl-oxazole compounds in synthetic chemistry (Sakhno et al., 2011).

Antifungal and Antimicrobial Applications

A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed and synthesized by Bai et al. (2020), exhibiting moderate to high fungicidal activities against several phytopathogens. This suggests potential applications of pyrimidinyl-oxazole compounds in developing new fungicides (Bai et al., 2020).

Synthesis and Characterization of Heterocyclic Derivatives

Mohammad et al. (2017) undertook the synthesis of new heterocyclic derivatives starting from 6-methyl 2-thiouracil, indicating the versatility of pyrimidinyl compounds in synthesizing structurally diverse heterocycles with potential biological activities (Mohammad et al., 2017).

Medicinal Chemistry and Biological Activity

Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer and antimicrobial activities. This underscores the relevance of pyrimidinyl-oxazole structures in medicinal chemistry and drug discovery (Katariya et al., 2021).

Oxidation Reactions and Chemical Transformations

Zolfigol et al. (2006) used related chemical reagents for effective oxidation of pyrazolines to pyrazoles under mild conditions, illustrating the chemical utility of pyrimidinyl and oxazole compounds in facilitating specific chemical transformations (Zolfigol et al., 2006).

properties

IUPAC Name |

4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSWOZKRVIROQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)

![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)